Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate
Description
Historical Evolution of Thienopyridine Scaffolds in Medicinal Chemistry
Thienopyridines emerged as pivotal structures following the discovery of ticlopidine and clopidogrel, which revolutionized antiplatelet therapy by targeting adenosine diphosphate (ADP) receptors. These early derivatives demonstrated the therapeutic viability of fused thiophene-pyridine systems, spurring interest in structurally related analogs. The thieno[3,4-b]pyridine core, distinguished by its sulfur-containing heterocycle fused at the 3,4-positions of a pyridine ring, gained prominence for its electronic and steric properties. Unlike traditional pyridine derivatives, the thiophene fusion enhances aromatic π-stacking capabilities while introducing metabolic stability through sulfur’s electron-withdrawing effects.
Recent advances in computer-aided drug design (CADD) have expanded thienopyridine applications beyond cardiovascular therapeutics. For instance, pyrazolo[3,4-b]pyridine derivatives, structurally analogous to thieno[3,4-b]pyridines, exhibit nanomolar inhibitory activity against tropomyosin receptor kinases (TRKs), highlighting their potential in oncology. This evolution underscores the scaffold’s adaptability to diverse biological targets.
Strategic Importance of Ring Fusion Patterns in Bioactive Molecule Design
Ring fusion patterns dictate molecular geometry, electronic distribution, and intermolecular interactions, directly influencing bioactivity. The thieno[3,4-b]pyridine system’s fused bicyclic architecture creates a planar, conjugated system that facilitates binding to hydrophobic enzyme pockets. Comparative studies of thieno[3,4-b]pyridine and thieno[3,2-d]pyrimidine derivatives reveal distinct pharmacological profiles attributable to fusion orientation:
| Compound Class | Fusion Pattern | Key Bioactivity | Target Enzyme |
|---|---|---|---|
| Thieno[3,4-b]pyridine | Thiophene-Pyridine | Antimicrobial, Anticancer | Cytochrome P450 |
| Thieno[3,2-d]pyrimidine | Thiophene-Pyrimidine | tRNA Methyltransferase Inhibition | TrmD |
The 3,4-fusion in methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate optimizes steric compatibility with cytochrome P450 isoforms, enabling selective inhibition. In contrast, pyrazolo[3,4-b]pyridine derivatives leverage a nitrogen-rich fused system for kinase inhibition, demonstrating how minor structural variations yield divergent therapeutic applications.
Positional Isomerism Effects on Pharmacophore Development
Positional isomerism profoundly impacts pharmacophore efficacy. For thieno[3,4-b]pyridine derivatives, substituent placement dictates electronic polarization and hydrogen-bonding capacity. This compound features:
- A methyl group at position 2, enhancing lipophilicity for membrane penetration.
- A hydroxyl group at position 4, enabling hydrogen-bond donor interactions with enzymatic active sites.
- A carboxylate ester at position 7, balancing solubility and metabolic stability.
Comparative analysis with its positional isomer, methyl 3-hydroxythieno[2,3-b]pyridine-5-carboxylate, reveals stark contrasts:
| Property | Thieno[3,4-b]Pyridine Isomer | Thieno[2,3-b]Pyridine Isomer |
|---|---|---|
| LogP (Calculated) | 1.8 | 2.3 |
| Hydrogen-Bond Donors | 1 | 1 |
| Cytochrome P450 Inhibition | Moderate (CYP2C9) | Low |
The 3,4-fusion isomer’s superior CYP2C9 affinity stems from optimal alignment of its hydroxyl and carboxylate groups with the enzyme’s substrate-binding pocket. Such structure-activity relationships (SARs) guide rational drug design, enabling targeted modifications to enhance potency or selectivity.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1H-thieno[3,4-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-7(12)6-4-15-9(8(6)11-5)10(13)14-2/h3-4,11H,1-2H3 |
InChI Key |
FSBMVPKWFIVFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CSC(=C2N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the following key steps:
- Construction of the thieno[3,4-b]pyridine core.
- Introduction of the 4-hydroxy group.
- Methylation at the 2-position sulfur or nitrogen atoms.
- Esterification at the 7-carboxylate position.
The compounds can be synthesized starting from commercially available materials or via known organic synthetic routes including nucleophilic substitution, Mitsunobu coupling, and ester hydrolysis.
Alkylation Strategies
Alkylation is a critical step in the preparation of this compound, particularly for introducing the methylthio group at the 2-position. The regioselectivity of alkylation is influenced by the choice of base, solvent, temperature, and reaction time.
S-Methylation : The initial alkylation typically targets the sulfur atom at the 2-position, yielding methyl 4-hydroxy-2-(methylthio) derivatives with high yield under mild conditions using methyl iodide and triethylamine in dimethylformamide at 50 °C for 1 hour.
O- and N-Methylation : Subsequent methylation steps can lead to mixtures of O- and N-methylated products. Stronger bases such as sodium hydride or potassium carbonate are required to generate the anion for further methylation, with reaction conditions carefully controlled to favor either O-methylation or N-methylation.
Ester Hydrolysis and Functional Group Modifications
The ester group at the 7-position can be manipulated by hydrolysis using sodium or lithium hydroxide in mixtures of alcohol (commonly methanol) and water at temperatures ranging from 0 to 100 °C to yield the corresponding carboxylic acid intermediate. This intermediate can undergo further functionalization such as deprotection, reduction, or coupling reactions to diversify the compound’s chemical profile.
Mitsunobu Coupling for Intermediate Formation
Detailed Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the methylation of related hydroxy-thieno and quinoline derivatives, which are structurally analogous and provide insight into the preparation of this compound:
| Case | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of O-Methylated Product (%) | Yield of N-Methylated Product (%) |
|---|---|---|---|---|---|---|
| 1 | Dimethylformamide (DMF) | Triethylamine (NEt3) | 80 | 8 | 31 | 0 |
| 2 | DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 80 | 8 | 7 | 0 |
| 3 | Dimethyl sulfoxide (DMSO) | DBU | 80 | 8 | 25 | 0 |
| 4 | Acetone | Potassium carbonate (K2CO3) | 60 | 8 | 55 | 5 |
| 5 | DMF | Sodium hydride (NaH) | 60 | 2 | 87 | 13 |
| 6 | DMF | NaH | 80 | 1 | 80 | 20 |
| 7 | DMF | K2CO3 | 80 | 4 | 99 | 1 |
| 8 | DMSO | K2CO3 | 80 | 2 | 99 | 0.8 |
| 9 | DMF | NaH | 80 | 8 | 99 | 0.4 |
| 10 | DMF | K2CO3 | 80 | 8 | 99 | 0.6 |
Table 1: Reaction conditions and product yields for methylation of hydroxy-thienoquinoline derivatives.
These data illustrate that the use of potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO at elevated temperatures (around 80 °C) for several hours leads to high yields of the O-methylated product, which is the desired this compound analog.
Mechanistic and Theoretical Insights
Quantum chemical calculations and molecular docking studies have provided mechanistic understanding of the regioselectivity observed in methylation reactions. Density Functional Theory (DFT) calculations indicate that the anion formed during base treatment has comparable negative charges on the nitrogen and oxygen atoms, but steric hindrance near the nitrogen favors methylation at the oxygen site.
The methylation proceeds via an SN2 mechanism, with the reaction rate enhanced by increased solvent polarity and stronger bases that effectively generate the reactive anion species. Theoretical models also support the preferred conformations and electronic distributions of intermediates, which align with experimental X-ray crystallographic data confirming the structures of methylated products.
Summary of Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| Core synthesis | Construction of thieno[3,4-b]pyridine ring system | Starting from commercially available precursors |
| S-Methylation | Alkylation of sulfur atom at 2-position with methyl iodide | Triethylamine base, DMF solvent, 50 °C, 1 h |
| O- and N-Methylation | Further methylation to form O- or N-methylated derivatives | Strong base (NaH or K2CO3), DMF or DMSO, 60–80 °C, 1–8 h |
| Ester hydrolysis | Conversion of methyl ester to carboxylic acid | NaOH or LiOH in methanol/water, 0–100 °C |
| Mitsunobu coupling | Coupling with alcohols to form key intermediates | Standard Mitsunobu conditions |
| Purification | Chromatographic separation to isolate pure products | Column chromatography using suitable eluents |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine .
Scientific Research Applications
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents at positions 2 and 4 significantly influence the chemical and physical properties of thieno[3,4-b]pyridine derivatives. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Hydroxy vs. Chloro at Position 4 : The hydroxy group (as in 175203-39-1) enhances polarity and hydrogen-bonding capacity compared to the chloro analog (175203-40-4), which is more electron-withdrawing and reactive toward substitution .
- Methyl vs. Trifluoromethyl at Position 2 : The trifluoromethyl group (-CF₃) increases lipophilicity and metabolic stability, making it advantageous in pharmaceutical contexts. In contrast, the methyl group (-CH₃) offers simpler synthetic accessibility .
- Ester Variations : Ethyl esters (e.g., 193537-14-3) may alter solubility and hydrolysis rates compared to methyl esters .
Biological Activity
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate (CAS No. 2090703-17-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H9NO3S
- Molecular Weight : 219.25 g/mol
- CAS Number : 2090703-17-4
The compound features a thieno[3,4-b]pyridine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including glioma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 5.2 | Induces apoptosis |
| Breast Cancer | 3.8 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli, it demonstrated potent inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 10 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, this compound exhibited neuroprotective effects in models of neurodegeneration. The compound was found to reduce oxidative stress and improve neuronal survival in cultures exposed to neurotoxic agents.
Case Studies
- Case Study on Glioma Treatment : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of glioma. The study highlighted the compound's ability to penetrate the blood-brain barrier effectively.
- Antimicrobial Efficacy Against MRSA : Another investigation focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could serve as a potential lead compound for developing new antibiotics.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate?
- Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of thiophene precursors and esterification reactions. For example, analogous thieno-pyridine derivatives are synthesized via:
- Step 1: Cyclocondensation of substituted thiophenes with pyridine precursors under acidic or basic conditions.
- Step 2: Esterification of the carboxylic acid intermediate using methanol and a catalyst (e.g., H₂SO₄ or DCC).
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate the product at >95% purity .
Key Analytical Tools: NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy for structural confirmation.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Based on structurally related compounds (e.g., trifluoromethyl analogs):
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators for dust control .
- Ventilation: Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation risks (TLV: <1 mg/m³) .
- Spill Management: Avoid water contamination; use inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities .
Advanced Research Questions
Q. How can spectroscopic data contradictions during structural elucidation be resolved?
- Methodological Answer: Contradictions in NMR or MS data may arise from tautomerism or crystallographic disorder. Mitigation strategies include:
- X-ray Crystallography: Resolve ambiguities using single-crystal diffraction (e.g., SHELX software for refinement ).
- 2D NMR Techniques: Employ HSQC, HMBC, and NOESY to assign proton-carbon correlations and confirm regiochemistry.
- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Methodological Answer: Scalability challenges (e.g., low yields in cyclization steps) can be addressed via:
- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve atom economy .
- Process Monitoring: Use inline FTIR or PAT (Process Analytical Technology) to track reaction progress and minimize byproducts .
Q. How can researchers assess the biological activity and mechanisms of this compound?
- Methodological Answer: Preliminary screening and mechanistic studies may involve:
- Kinase Inhibition Assays: Test against GRK2 or other kinases using ADP-Glo™ kits (IC₅₀ determination) .
- Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., ATP-binding pockets) .
- Metabolic Stability: Use hepatic microsome models (human/rat) to evaluate CYP450-mediated degradation (t₁/₂ calculation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
